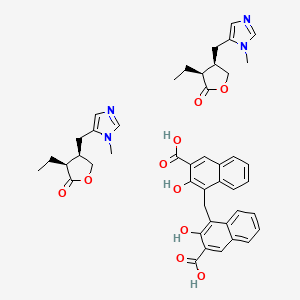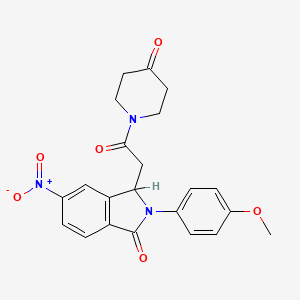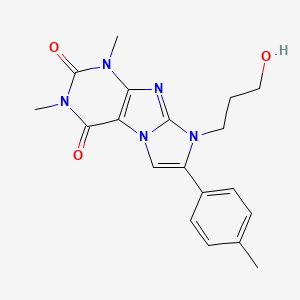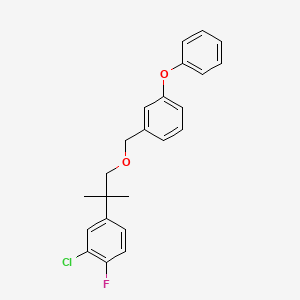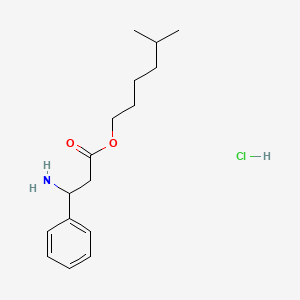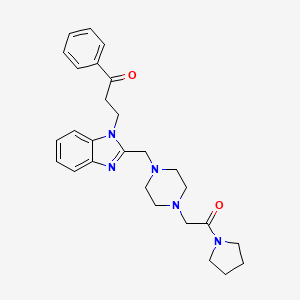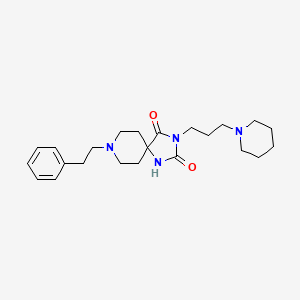
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(45)decane-2,4-dione” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro connection between two cyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the triazaspirodecane core through a cyclization reaction.
- Introduction of the phenylethyl group via a Friedel-Crafts alkylation.
- Attachment of the piperidinylpropyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylethyl group.
Reduction: Reduction reactions could target the carbonyl groups within the triazaspirodecane core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a subject of interest in studies of molecular interactions and reactivity.
Biology
In biological research, the compound could be investigated for its potential as a pharmaceutical agent. The presence of a piperidine ring, which is common in many bioactive molecules, suggests possible applications in drug design and development.
Medicine
Medically, the compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including neurological disorders, due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
8-(2-Phenylethyl)-3-(3-(1-piperidinyl)propyl)-1,3,8-triazaspiro(4.5)decane-2,4-dione: shares structural similarities with other spiro compounds, such as spirooxindoles and spirocyclic piperidines.
Spirooxindoles: Known for their biological activity, particularly in anticancer research.
Spirocyclic piperidines: Commonly found in pharmaceuticals, with applications in treating various diseases.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and spirocyclic structure. This combination could confer unique chemical properties and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
124312-83-0 |
|---|---|
分子式 |
C23H34N4O2 |
分子量 |
398.5 g/mol |
IUPAC名 |
8-(2-phenylethyl)-3-(3-piperidin-1-ylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c28-21-23(11-18-26(19-12-23)17-10-20-8-3-1-4-9-20)24-22(29)27(21)16-7-15-25-13-5-2-6-14-25/h1,3-4,8-9H,2,5-7,10-19H2,(H,24,29) |
InChIキー |
DYXZFBSPWUOAEJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCN2C(=O)C3(CCN(CC3)CCC4=CC=CC=C4)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



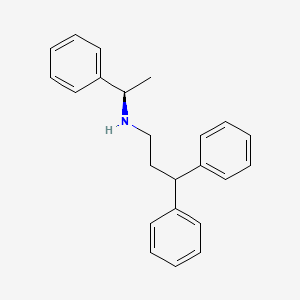
![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
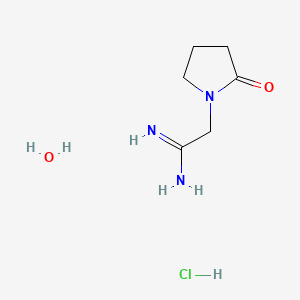
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
